molecular formula C23H24N4O4S B2845692 3,4,5-trimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894023-66-6

3,4,5-trimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Numéro de catalogue: B2845692
Numéro CAS: 894023-66-6
Poids moléculaire: 452.53
Clé InChI: NPQFHDOSNXKJKJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a 3,4,5-trimethoxy-substituted benzamide core linked via an ethyl chain to a thiazolo[3,2-b][1,2,4]triazole heterocycle bearing an m-tolyl (meta-methylphenyl) group at position 2. The thiazolo-triazole core, fused from thiazole and triazole rings, offers a rigid, planar structure conducive to π-π stacking and hydrogen bonding. The ethyl spacer may provide conformational flexibility, while the m-tolyl group introduces lipophilicity and steric bulk.

Propriétés

IUPAC Name

3,4,5-trimethoxy-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S/c1-14-6-5-7-15(10-14)21-25-23-27(26-21)17(13-32-23)8-9-24-22(28)16-11-18(29-2)20(31-4)19(12-16)30-3/h5-7,10-13H,8-9H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQFHDOSNXKJKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibitTaq polymerase and telomerase , suggesting that this compound may also target these enzymes.

Mode of Action

It’s known that compounds with similar structures can triggercaspase activation by a possible oxidative mechanism. This suggests that this compound might induce apoptosis, or programmed cell death, in cells.

Biochemical Pathways

The compound appears to affect the ERK signaling pathway . It has been found to down-regulate ERK2 (Extracellular Signal Regulated Kinase 2) protein and inhibit ERKs phosphorylation. This pathway is involved in regulating many cellular processes, including proliferation, differentiation, and cell cycle progression.

Pharmacokinetics

It’s known that similar compounds can be converted by actively respiring cells from a water-soluble form to an insoluble form. This suggests that this compound might have good bioavailability and can be metabolized by cells.

Result of Action

The compound appears to cause a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle. This suggests that the compound might inhibit cell proliferation by causing cell cycle arrest.

Action Environment

It’s known that similar compounds can be stored at room temperature and should be kept away from light. This suggests that the compound might be stable under normal storage conditions but could be sensitive to light.

Activité Biologique

3,4,5-trimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This compound incorporates a thiazole and triazole moiety, which are known for their biological activities, particularly in anticancer research. The molecular formula is C23H24N4O4SC_{23}H_{24}N_{4}O_{4}S, and its molecular weight is approximately 452.53 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways and targets:

  • Target Proteins : Similar compounds have been shown to inhibit enzymes such as Taq polymerase and telomerase , which are crucial for DNA replication and cellular aging processes.
  • Caspase Activation : The compound may induce apoptosis through caspase activation, possibly via oxidative stress mechanisms.
  • Cell Cycle Effects : It has been observed to cause a significant accumulation of cells in the G2/M phase of the cell cycle, suggesting a potential role in cell cycle regulation and cancer therapy.

Biological Activity

Research indicates that 3,4,5-trimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide exhibits notable antiproliferative effects against various cancer cell lines. The following table summarizes key findings related to its biological activity:

Cell Line IC50 (nM) Mechanism of Action
A5490.21Tubulin polymerization inhibition
MCF-70.40Apoptosis induction
HT-290.21Cell cycle arrest

Case Studies

Several studies have explored the efficacy of compounds similar to 3,4,5-trimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide in cancer treatment:

  • Antiproliferative Activity : A study evaluated the antiproliferative activity of various triazole derivatives against a panel of human cancer cell lines. The results indicated that compounds with a trimethoxybenzoyl group exhibited enhanced activity compared to standard treatments like CA-4 (combretastatin A-4), with IC50 values significantly lower than those of established drugs .
  • In Vivo Studies : The most active derivative from the aforementioned study was tested in vivo using a syngeneic hepatocellular carcinoma model in Balb/c mice. The results demonstrated a marked reduction in tumor growth compared to controls, indicating strong potential for therapeutic applications .
  • Mechanistic Insights : Further investigations revealed that the compound's mechanism involves interaction with tubulin leading to disruption of microtubule dynamics and subsequent apoptosis in cancer cells .

Pharmacokinetics

The pharmacokinetic profile of compounds similar to 3,4,5-trimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide suggests favorable absorption and distribution characteristics due to their lipophilicity and ability to cross biological membranes effectively. These compounds are typically metabolized by liver enzymes and exhibit significant bioavailability.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with two analogs from the provided evidence, focusing on structural features, molecular properties, and substituent effects.

Table 1: Structural and Molecular Comparison

Compound Name Heterocyclic Core Benzamide Substituents Substituent on Heterocycle Molecular Formula Molar Mass (g/mol)
3,4,5-Trimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide (Target) Thiazolo[3,2-b][1,2,4]triazole 3,4,5-Trimethoxy m-Tolyl (C₇H₇) Not provided Not provided
N-[4-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylbenzamide Triazolo[3,4-b][1,3,4]thiadiazole 2-Methyl Ethyl (C₂H₅) C₁₉H₁₇N₅OS 363.44
2-Methoxy-N-{2-[2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}benzamide (G574-0040) Thiazolo[3,2-b][1,2,4]triazole 2-Methoxy Thiophen-2-yl (C₄H₃S) C₁₈H₁₆N₄O₂S₂ 384.48

Key Comparisons:

Heterocyclic Core: The target and compounds share a thiazolo[3,2-b][1,2,4]triazole core, which is distinct from the triazolo[3,4-b][1,3,4]thiadiazole in .

Benzamide Substituents :

  • The target’s 3,4,5-trimethoxy substitution pattern on the benzamide contrasts with the 2-methyl group in and 2-methoxy/4-ethoxy in . Trimethoxy groups enhance hydrophilicity and hydrogen-bonding capacity compared to simpler alkyl or alkoxy substituents, which may influence receptor binding or metabolic stability.

Heterocycle Substituents :

  • The m-tolyl group on the target’s thiazolo-triazole introduces steric bulk and aromaticity, differing from the ethyl group in (smaller, aliphatic) and thiophen-2-yl in (heteroaromatic with sulfur) . Thiophene’s electron-rich nature could increase π-stacking interactions, whereas m-tolyl may enhance lipophilicity.

Molecular Weight and Complexity :

  • The target’s molecular weight is expected to exceed 400 g/mol (estimated), higher than (363.44 g/mol) and (384.48 g/mol) due to its three methoxy groups and larger m-tolyl substituent . Increased molecular weight may impact pharmacokinetics, such as absorption or diffusion rates.

Research Implications and Trends

  • Electron-Donating Effects : The trimethoxybenzamide in the target likely improves solubility compared to ’s methyl group or ’s single alkoxy substituents, critical for oral bioavailability .
  • Heterocycle Flexibility : The ethyl spacer in the target and compounds may allow better conformational adaptation to binding pockets compared to the rigid phenyl linkage in .

Limitations and Contradictions

  • The evidence lacks direct data on the target’s synthesis, bioactivity, or physicochemical properties, limiting quantitative comparisons.
  • ’s triazolo-thiadiazole core contradicts the target’s thiazolo-triazole system, highlighting divergent design strategies for heterocyclic drug discovery .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis involves multi-step reactions, including cyclization of thiazolo-triazole cores and coupling with substituted benzamide precursors. Key steps include:

  • Thiazolo-triazole core formation : Use of chlorinated phenyl or fluorinated intermediates under reflux with ethanol or glacial acetic acid as solvents .
  • Amide coupling : Employing carbodiimide-based coupling agents (e.g., DCC or EDC) to link the thiazolo-triazole-ethyl moiety to the 3,4,5-trimethoxybenzamide group .
  • Optimization : Temperature (70–100°C), solvent polarity (DMF or THF), and reaction time (6–24 hrs) significantly impact yield. Purity is enhanced via column chromatography or HPLC .
    • Data Table :
StepKey ReagentsOptimal ConditionsYield Range
Core FormationChlorophenyl derivatives, thioureaReflux in ethanol, 8 hrs60–75%
Amide CouplingDCC, DMAPDMF, 80°C, 12 hrs45–65%

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms methoxy groups (δ 3.8–4.0 ppm for OCH₃), aromatic protons (δ 6.5–8.0 ppm), and amide linkages (δ 7.5–8.5 ppm for CONH) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z ~550–600 for C₂₇H₂₅N₃O₅S) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 90:10) assess purity (>95%) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy positioning, m-tolyl substitution) influence biological activity?

  • Methodological Answer :

  • Substituent Analysis :
  • Methoxy groups : 3,4,5-Trimethoxy on benzamide enhances membrane permeability and target binding (e.g., tubulin inhibition) compared to mono/dimethoxy analogs .
  • m-Tolyl group : Meta-methyl on the thiazolo-triazole core improves hydrophobic interactions with enzyme pockets (e.g., kinase ATP-binding sites) .
  • SAR Studies : Compare IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa) or microbial targets (e.g., S. aureus) using analogs with varied substituents .
    • Data Table :
AnalogSubstituent ModificationIC₅₀ (μM) MCF-7IC₅₀ (μM) S. aureus
Parent Compound3,4,5-OMe, m-tolyl1.2 ± 0.34.5 ± 0.7
Analog A2,4,5-OMe, p-tolyl3.8 ± 0.58.9 ± 1.1

Q. What computational strategies predict target binding and resolve contradictory bioactivity data?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like β-tubulin (PDB: 1SA0) or 14-α-demethylase (PDB: 3LD6). Focus on hydrogen bonds (amide NH to Glu198) and π-π stacking (m-tolyl to Phe200) .
  • Contradiction Resolution : If in vitro activity conflicts with docking predictions, validate via:
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd).
  • Mutagenesis Studies : Test binding to target mutants (e.g., Glu198Ala) .

Q. How can reaction byproducts or degradation products be identified and mitigated?

  • Methodological Answer :

  • Byproduct Identification : LC-MS/MS detects impurities (e.g., incomplete cyclization products or oxidized thiazole rings) .
  • Mitigation :
  • Reducing Agents : Add ascorbic acid to prevent oxidation of thiol intermediates.
  • Temperature Control : Maintain <80°C during amide coupling to avoid decomposition .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.